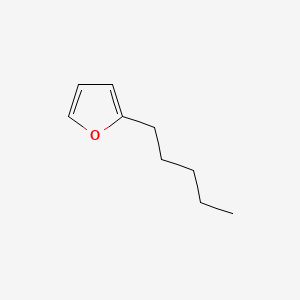

2-Pentylfuran

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-pentylfuran can occur through various chemical reactions, including the oxidation of linoleic acid and isomers of linolenic acid. This process is influenced by factors such as light exposure and the presence of chlorophyll, suggesting a singlet oxygen oxidation mechanism for its formation (Min, Callison, & Lee, 2003). Additionally, the interaction between α,β-unsaturated aldehydes and amino acids under dry-roasting conditions can catalyze the formation of 2-alkylfurans, including this compound (Adams, Bouckaert, Van Lancker, De Meulenaer, & De Kimpe, 2011).

Molecular Structure Analysis

The molecular structure of this compound has been explored through studies focusing on related compounds. For example, the crystal and molecular structure of 2,5-dimethyl-3,4-diacetylfuran provides insights into the planarity of the furan ring and the orientation of exocyclic atoms and acetyl groups relative to this ring (Baggio & Amzel, 1973).

Chemical Reactions and Properties

This compound's chemical properties, such as its formation from lipid oxidation-derived α,β-unsaturated aldehydes, highlight its potential in various chemical reactions. The presence of amino acids can significantly increase the formation of 2-alkylfurans from these aldehydes, demonstrating the complex role of amino acids in thermal processing of lipid-rich foods (Adams et al., 2011).

Physical Properties Analysis

Investigations into the physical properties of this compound, particularly in relation to its presence in human breath and its interaction with plant proteins, have provided valuable insights. Studies have shown that this compound can be a biomarker for lung colonization/infection by fungal pathogens (Syhre, Scotter, & Chambers, 2008), and its interaction with different plant proteins indicates a non-covalent binding mechanism, primarily through hydrophobic interactions (Zhang, Peng, Pan, & Tu, 2023).

Chemical Properties Analysis

The chemical behavior of this compound, such as its generation through the singlet oxygen oxidation mechanism and its role as a flavor component in foods, highlights its relevance in food science and technology. The ability of this compound to form from the oxidation of unsaturated fatty acids under specific conditions reflects its chemical versatility and potential impact on food quality and safety (Min et al., 2003).

Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Schädlingsbekämpfung

2-Pentylfuran: wurde als Abwehrmittel gegen die gefleckte Flügel-Drosophila (Drosophila suzukii) identifiziert, ein bedeutender Schädling für weiche Früchte . Studien haben gezeigt, dass Fallen, die mit this compound ergänzt wurden, die Fangrate in der Wildnis um 46 % senken und den Fruchtbefall unter Laborbedingungen um 78 % reduzieren können . Die abschreckenden Eigenschaften dieser Verbindung sind vielversprechend für integrierte Schädlingsbekämpfungsstrategien, die möglicherweise die Abhängigkeit von chemischen Insektiziden verringern.

Lebensmittelindustrie: Aromaanalyse

In der Lebensmittelindustrie ist This compound für seine Rolle im Geschmacksprofil von gekochtem Reis und anderen Lebensmitteln bekannt. Es trägt zu den Aromamerkmalen von heißgepresstem gelbem Horn-Samenöl bei, wobei seine Präsenz bei bestimmten Rösttemperaturen häufiger ist . Diese Verbindung ist auch mit dem Rückgeschmack von Sojaöl verbunden, der durch die Autooxidation von Linolsäure gebildet wird .

Umweltbelastung: Grüne Chemie

This compound: wird im Kontext der grünen Chemie für seine Rolle als Pflanzenwachstumstimulator und als Bestandteil von mikrobiellen emittierten flüchtigen organischen Verbindungen (mVOCs) betrachtet. Diese mVOCs, einschließlich this compound, können die photosynthetischen Pfade von Pflanzen modulieren und eine systemische Resistenz induzieren, wodurch nachhaltige Lösungen für den Pflanzenschutz und die Produktion angeboten werden .

Pharmazeutische Forschung: Analytische Chemie

In der pharmazeutischen Forschung wird This compound in verschiedenen konservierten Trockenfrüchten und gerösteten Nüssen nachgewiesen. Eine optimierte HS-SPME GC/MS-Methode wurde für seine Bestimmung entwickelt, die entscheidend ist, da Furanverbindungen als möglicherweise krebserregend für den Menschen identifiziert wurden .

Materialwissenschaft: Flüchtige organische Verbindungen

This compound: ist eine flüchtige organische Verbindung (VOC), die in der Materialwissenschaft für ihre organoleptischen Eigenschaften verwendet wird. Es wird beschrieben, dass es einen grünen, erdigen, fruchtigen und pflanzlichen Geruch hat, der zur Herstellung von Düften und Aromen verwendet werden kann .

Chemische Eigenschaften: Industrielle Anwendungen

Die chemischen Eigenschaften von This compound, wie z. B. Siedepunkt, Dichte und Brechungsindex, machen es zu einem Kandidaten für verschiedene industrielle Anwendungen. Seine Volatilitäts- und Löslichkeitseigenschaften sind für Prozesse unerlässlich, die präzise chemische Formulierungen erfordern .

Wirkmechanismus

Target of Action

2-Pentylfuran is a volatile organic compound (VOC) produced by certain bacteria, such as Bacillus megaterium . It has been found to promote the growth of Arabidopsis thaliana plants . Therefore, its primary targets are likely to be certain receptors or enzymes in plants that respond to VOCs.

Mode of Action

It is known that vocs can regulate plant growth by triggering growth hormone activity . Therefore, it is plausible that this compound interacts with its targets to modulate the synthesis or metabolism of phytohormones, leading to enhanced plant growth.

Result of Action

The primary result of this compound’s action is enhanced plant growth . This is likely due to its effects on phytohormone synthesis and metabolism, leading to changes at the molecular and cellular levels that promote growth.

Eigenschaften

IUPAC Name |

2-pentylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBAUDVGOFCUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047679 | |

| Record name | 2-Pentylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Fruity aroma | |

| Record name | 2-Pentylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pentylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

64.00 to 66.00 °C. @ 23.00 mm Hg | |

| Record name | 2-Pentylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Pentylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Pentylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.886-0.893 | |

| Record name | 2-Pentylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

3777-69-3, 64079-01-2 | |

| Record name | 2-Pentylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3777-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064079012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I0QAJ1JZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

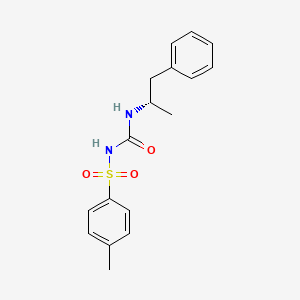

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-pentylfuran known for in the context of food science?

A1: this compound is a volatile organic compound recognized for its contribution to various food aromas. It's often described as having a bean-like, nutty, or even roasted aroma. []

Q2: Which foods are known to contain this compound?

A2: this compound has been identified in a diverse range of foods, including cooked rice, soybeans, bell peppers, and even certain types of meat. [, , , , , , ]

Q3: How does storage impact the levels of this compound in food?

A3: Studies indicate that storage conditions can influence the concentration of this compound in various foods. For instance, storage of rice under different conditions (packaging, temperature) can impact the formation of this compound, a product of lipid oxidation. [] Similar observations have been made in other foods like bell peppers. []

Q4: How is this compound linked to the flavor of dry-fermented sausages?

A4: Research suggests that this compound contributes to the aroma profile of dry-fermented sausages, specifically imparting a "garlic-grass" note. The concentration of this compound, along with other lipid oxidation products, tends to change during storage, impacting the overall flavor. []

Q5: What is a major pathway for the formation of this compound in food?

A5: this compound is often formed through the oxidation of linoleic acid, a common fatty acid found in many plant-based oils, especially under conditions of light exposure and in the presence of photosensitizers like chlorophyll. [, ]

Q6: Can microorganisms contribute to the formation of this compound?

A6: Yes, certain microorganisms, such as Bacillus subtilis during soybean fermentation, can produce this compound. []

Q7: Is there evidence of this compound being produced by the human body?

A7: this compound is not a known product of human metabolism. [, ]

Q8: What role do amino acids play in the formation of this compound?

A8: Studies have shown that amino acids can catalyze the formation of 2-alkylfurans, including this compound, from lipid oxidation products like α,β-unsaturated aldehydes. This process is enhanced under dry-roasting conditions. []

Q9: What is the significance of this compound in relation to Drosophila suzukii?

A9: Research has identified this compound as a potent repellent for the spotted-wing drosophila (Drosophila suzukii), a significant pest of soft-skinned fruits. [, ]

Q10: How does the repellent effect of this compound compare to other known repellents?

A10: In laboratory settings, this compound has demonstrated a stronger repellent effect on Drosophila suzukii than 1-octen-3-ol, a known deterrent for this pest. []

Q11: Is there a risk of Drosophila suzukii developing habituation to this compound?

A11: Studies on Drosophila suzukii exposed to this compound, both as adults and larvae, have not found evidence of habituation to the compound, suggesting it remains an effective repellent even after prolonged exposure. []

Q12: What analytical techniques are commonly used to detect and quantify this compound?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for identifying and quantifying this compound in various matrices, including food and biological samples. [, , , , , , , , , ]

Q13: Are there any challenges associated with the analytical determination of this compound?

A13: Accurate analysis of this compound can be challenging, particularly in complex matrices like cereals. Interlaboratory studies have revealed significant variability in this compound measurements, highlighting the need for standardized and validated analytical methods. []

Q14: What are the potential applications of this compound beyond its current uses?

A14: Given its repellent properties against Drosophila suzukii, this compound holds promise for developing environmentally friendly pest control strategies for protecting fruit crops. [, ] Further research is needed to explore its potential use in push-pull systems for integrated pest management. []

Q15: Are there any safety concerns related to the use of this compound?

A15: While this compound is a registered food additive and generally regarded as safe, further research is needed to assess any potential long-term effects, especially in the context of its increasing use as a pest repellent. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1212370.png)